

# Common issues in carbapenem stability testing and solutions

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## Carbapenem Stability Testing: A Technical Support Center

Welcome to the Technical Support Center for Carbapenem Stability Testing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical stability of carbapenem antibiotics.

### Troubleshooting Guides

This section addresses specific issues you may encounter during your carbapenem stability studies, particularly when using High-Performance Liquid Chromatography (HPLC), the most common analytical technique for this purpose.

### HPLC-Related Issues

Question: I am observing peak tailing in my HPLC chromatogram for a carbapenem. What are the possible causes and solutions?

Answer:

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in carbapenem analysis. It can lead to inaccurate quantification and poor resolution. Here are the likely causes and how to address them:

- **Secondary Interactions with Residual Silanols:** The silica-based C18 columns typically used for carbapenem analysis can have residual silanol groups that interact with the polar functional groups of carbapenems, causing tailing.
  - **Solution:**
    - **Use an End-capped Column:** Employ a column where the residual silanols have been chemically deactivated (end-capped).
    - **Adjust Mobile Phase pH:** Lowering the mobile phase pH (typically to between 3 and 4) can suppress the ionization of silanol groups, reducing these interactions.
    - **Add a Competing Base:** Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to mask the silanol groups.
- **Column Overload:** Injecting too much of the analyte can saturate the stationary phase, leading to peak distortion.
  - **Solution:** Reduce the injection volume or dilute your sample.
- **Mismatched Sample Solvent and Mobile Phase:** If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
  - **Solution:** Whenever possible, dissolve your sample in the initial mobile phase.

Question: My carbapenem peak is showing fronting. What could be the reason?

Answer:

Peak fronting, an asymmetry where the front of the peak is sloped, is often caused by:

- **Sample Overload:** Similar to peak tailing, injecting too concentrated a sample can lead to fronting.

- Solution: Dilute the sample or decrease the injection volume.[1]
- Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.
  - Solution: Prepare your sample in the mobile phase or a weaker solvent.[2][3]

Question: I am seeing split peaks for my carbapenem analyte. What should I do?

Answer:

Split peaks can be frustrating and can arise from several issues:

- Column Contamination or Void: A blockage at the column inlet frit or a void in the packing material can cause the sample to travel through the column in two different paths, resulting in a split peak.[4]
  - Solution:
    - Reverse-flush the column (disconnect it from the detector first).
    - If the problem persists, replace the column frit or the entire column.
- Partially Blocked Tubing or Injector: Obstructions in the flow path before the column can also lead to peak splitting.
  - Solution: Clean and flush the injector and all connecting tubing.
- Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the peak to split.
  - Solution: Ensure your sample solvent is compatible with the mobile phase.[5]

## Sample Stability and Degradation Issues

Question: My carbapenem solution is degrading faster than expected, even when stored at refrigerated temperatures. Why is this happening?

Answer:

Carbapenems are inherently unstable in aqueous solutions due to the strained  $\beta$ -lactam ring.[6]

Several factors can accelerate their degradation:

- pH of the Solution: Carbapenems have a specific pH range of maximum stability, typically between 6 and 7.5.[4] Deviations from this range can significantly increase the rate of hydrolysis.
  - Solution: Ensure your solutions are buffered to the optimal pH for the specific carbapenem you are studying.
- Buffer Composition: The type and concentration of the buffer can influence the degradation rate. Phosphate and borate buffers have been shown to catalyze the degradation of some carbapenems.[7][8]
  - Solution: If possible, use a non-catalytic buffer or minimize the buffer concentration.
- Temperature: While refrigeration slows down degradation, it does not stop it completely. Carbapenems will still degrade over time, even at 2-8°C.
  - Solution: For long-term storage, freezing at -20°C or -70°C is recommended. However, be aware of potential freeze-thaw instability. Always perform stability studies at your intended storage conditions.

Question: I am conducting a forced degradation study and observe multiple degradation products. How can I identify them?

Answer:

Forced degradation studies are designed to generate potential degradation products. Identifying these is crucial for developing a stability-indicating method. The primary degradation pathway for carbapenems is the hydrolysis of the  $\beta$ -lactam ring.[7] Other potential degradation pathways include dimerization and oxidation.

- Solution:

- LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for identifying and structurally elucidating degradation products by providing molecular weight and fragmentation information.
- Reference Standards: If available, compare the retention times and mass spectra of your observed degradants with those of known reference standards.

## Frequently Asked Questions (FAQs)

What are the most critical factors affecting carbapenem stability in solution?

The most critical factors are pH, temperature, and the composition of the solution (e.g., infusion fluid, buffer).<sup>[9][10]</sup> Carbapenems are generally most stable at a neutral pH (around 6-7.5) and degradation increases significantly with deviations from this range and with increasing temperature.<sup>[4]</sup>

How does the stability of carbapenems differ in the solid state versus in solution?

Carbapenems are significantly more stable in the solid state than in solution.<sup>[11]</sup> However, many carbapenems are hygroscopic, meaning they can absorb moisture from the air, which can lead to degradation even in the solid form. Therefore, it is crucial to store solid carbapenems in a dry environment.

Are there differences in stability among the various carbapenems?

Yes, there are notable differences. For instance, doripenem and meropenem generally exhibit greater stability in solution compared to imipenem and ertapenem under similar conditions.<sup>[6][12][13][14]</sup>

Can excipients in a formulation affect carbapenem stability?

Absolutely. Excipients can interact with the carbapenem molecule and affect its stability. For example, excipients that alter the micro-pH of the formulation can accelerate degradation. It is essential to conduct compatibility studies with all excipients intended for use in a formulation.

## Data Presentation

The following tables summarize quantitative data on the stability of various carbapenems under different conditions.

Table 1: Stability of Meropenem in Different Infusion Solutions

Concentration	Infusion Solution	Temperature (°C)	Time to 10% Degradation (T90)	Reference
5 mg/mL	0.9% NaCl	22	7.4 hours	[15]
5 mg/mL	0.9% NaCl	33	5.7 hours	[15]
6 mg/mL	0.9% NaCl	6.7	144 hours	[16]
25 mg/mL	0.9% NaCl	6.7	< 72 hours	[16]
5 mg/mL	0.9% NaCl	25	8 hours	[17]
5 mg/mL	0.9% NaCl	40	5 hours	[17]

Table 2: Stability of Imipenem in 0.9% Sodium Chloride Solution

Concentration	Temperature (°C)	Time to 10% Degradation (T90)	Reference
5 mg/mL	25	> 6 hours	[14][18]
10 mg/mL	25	~3-6 hours	[14][18]
5 mg/mL	30	> 6 hours	[14][18]
10 mg/mL	30	< 1 hour	[14][18]
5 mg/mL	40	> 6 hours	[14][18]
10 mg/mL	40	< 1 hour	[14][18]

Table 3: Stability of Ertapenem in Various Infusion Solutions

Concentration	Infusion Solution	Temperature (°C)	Time to 10% Degradation (T90)	Reference
10 mg/mL	0.9% NaCl	25	~ 6 hours	[19]
20 mg/mL	0.9% NaCl	25	~ 4 hours	[19]
10 mg/mL	5% Dextrose	25	< 4 hours	[19]
20 mg/mL	5% Dextrose	25	< 2 hours	[19]
10 mg/mL	0.9% NaCl	4	> 24 hours	[19]

Table 4: Stability of Doripenem in Different Infusion Solutions

Concentration	Infusion Solution	Temperature (°C)	Time to 10% Degradation (T90)	Reference
5 mg/mL	0.9% NaCl	25	12 hours	[9][12][13]
10 mg/mL	0.9% NaCl	25	24 hours	[12]
5 mg/mL	5% Dextrose	25	4 hours	[9][12][13]
10 mg/mL	5% Dextrose	25	16 hours	[12]
5 mg/mL	0.9% NaCl	4	72 hours	[9][12][13]
10 mg/mL	0.9% NaCl	4	10 days	[12]

## Experimental Protocols

### Protocol for a Typical Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a carbapenem drug substance. The extent of degradation should be targeted to be between 5-20%.

- Acid Hydrolysis:

- Dissolve the carbapenem in a suitable solvent (e.g., water or a water/acetonitrile mixture).
- Add 0.1 M hydrochloric acid.
- Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to the target concentration for HPLC analysis.
- Base Hydrolysis:
  - Dissolve the carbapenem in a suitable solvent.
  - Add 0.1 M sodium hydroxide.
  - Incubate at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) as carbapenems are generally less stable in basic conditions.
  - At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.
- Oxidative Degradation:
  - Dissolve the carbapenem in a suitable solvent.
  - Add 3% hydrogen peroxide.
  - Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
  - At each time point, withdraw an aliquot and dilute for HPLC analysis.
- Thermal Degradation (Solid State):
  - Place a known amount of the solid carbapenem in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
  - At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

- Photostability:
  - Expose the carbapenem (in both solid and solution forms) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[\[3\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
  - A dark control sample should be stored under the same conditions but protected from light.
  - Analyze the samples by HPLC after the exposure period.

## Protocol for a Stability-Indicating HPLC Method

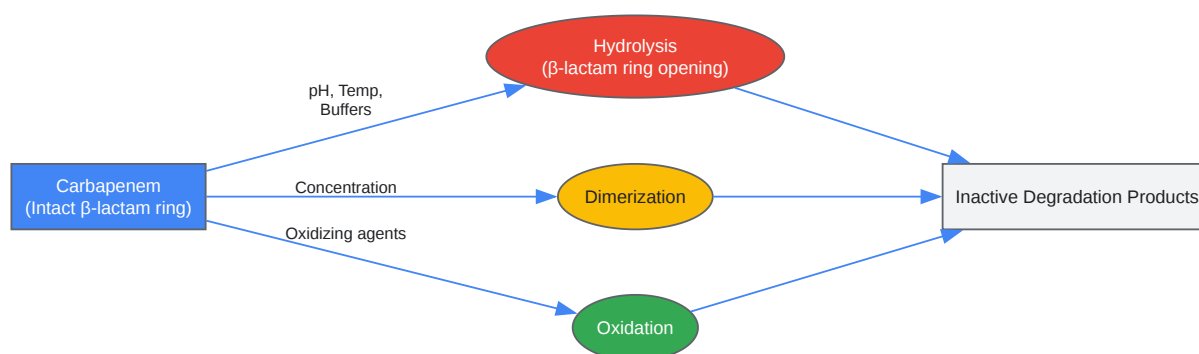
This protocol provides a general framework for developing and validating an HPLC method for carbapenem stability testing.

- Column and Mobile Phase Selection:
  - Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
  - Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate or acetate buffer, pH adjusted to 3-4) and an organic modifier (e.g., acetonitrile or methanol).
- Method Development and Optimization:
  - Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution between the parent carbapenem peak and any degradation products generated during forced degradation studies.
  - The detection wavelength is typically set at the UV maximum of the carbapenem, often around 298 nm.[\[23\]](#)
- Method Validation (according to ICH Q2(R1) guidelines):
  - Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is primarily achieved

through the analysis of forced degradation samples.

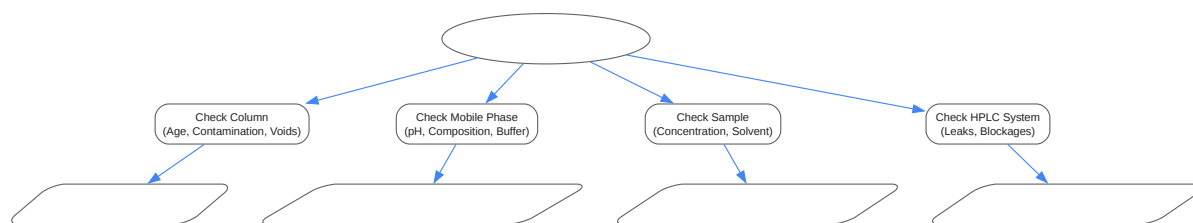
- Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
- Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.
- Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

## Visualizations



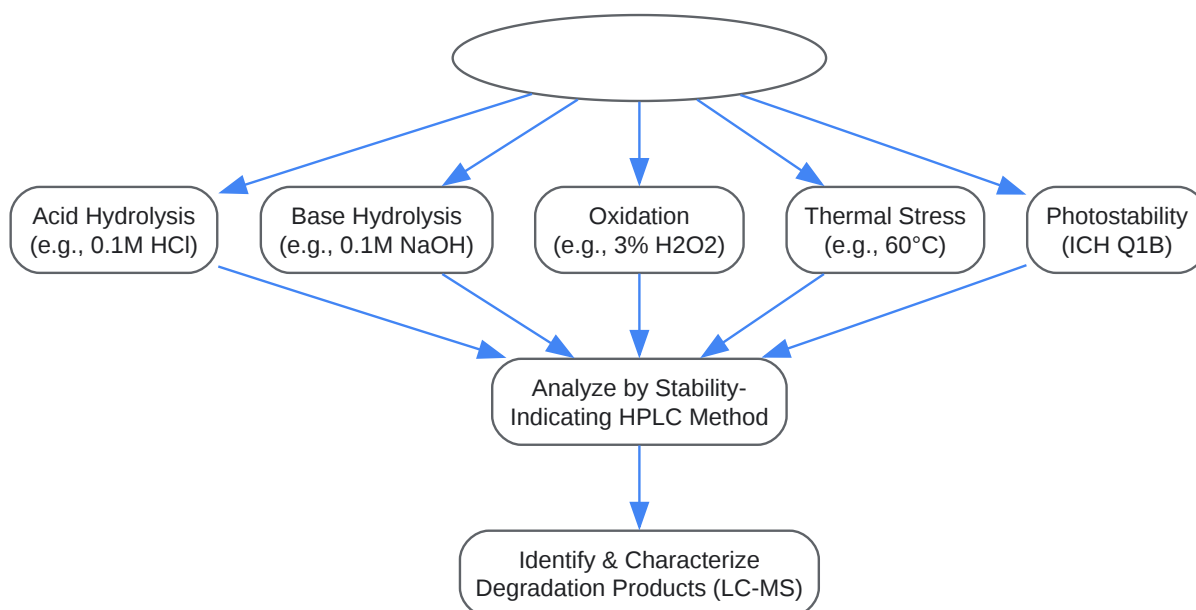
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Caption: Major degradation pathways of carbapenems.



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Caption: Troubleshooting workflow for HPLC peak shape issues.



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